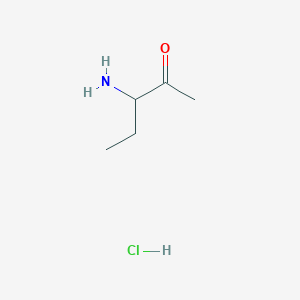

3-Amino-2-pentanone hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40874-33-7 |

|---|---|

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

3-aminopentan-2-one;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-3-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H |

InChI Key |

ZMKDFVJAFLCCQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Pentanone Hydrochloride and Its Analogs

Reductive Amination Strategies in Research Synthesis

Reductive amination is a cornerstone for the synthesis of amines, including α-aminoketones. acsgcipr.org This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. acsgcipr.orgyoutube.com For the synthesis of 3-amino-2-pentanone, this typically involves the reaction of 2,3-pentanedione (B165514) with an ammonia (B1221849) source, followed by reduction.

Optimization of Reaction Conditions and Reagents

The efficiency of reductive amination is highly dependent on the choice of reagents and reaction conditions. acsgcipr.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Each has its own advantages and disadvantages regarding reactivity and selectivity. For instance, NaBH₃CN is often favored for its ability to selectively reduce imines in the presence of ketones. masterorganicchemistry.com

The reaction conditions, such as solvent, temperature, and pH, also play a crucial role. For example, the use of half-sandwich iridium complexes as catalysts with ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source has been shown to be effective for the conversion of aldehydes and ketones to primary amines under mild conditions, such as at physiological temperature (37 °C) and ambient pressure. nih.gov Optimization studies often involve a Design of Experiments (DoE) approach to systematically investigate the impact of various parameters on yield and purity. nih.gov

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive | Can also reduce the starting ketone |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones | Generates toxic cyanide waste |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder and more selective than NaBH₄, avoids cyanide | More expensive than other borohydrides |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" reducing agent, high atom economy | Requires specialized equipment (hydrogenator) |

Stereoselective Approaches to Chiral Aminoketones

The synthesis of chiral α-aminoketones is of great interest, particularly for the pharmaceutical industry. nih.gov Stereoselective reductive amination can be achieved through several strategies. One approach involves the use of a chiral amine, which reacts with the dione (B5365651) to form a chiral imine that is then reduced diastereoselectively. diva-portal.org Another strategy employs chiral catalysts, such as those derived from amino acids or chiral metal complexes, to induce enantioselectivity in the reduction of a prochiral imine. organic-chemistry.orgrsc.org

Enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), have emerged as powerful tools for the asymmetric synthesis of chiral amines. nih.gov These biocatalysts can exhibit high enantioselectivity and operate under mild, aqueous conditions. nih.gov For instance, IREDs have been used in dynamic kinetic resolution reactions to convert racemic α-branched aldehydes into enantioenriched β-chiral amines. nih.gov

Functional Group Interconversion Routes to 3-Amino-2-Pentanone Hydrochloride

Functional group interconversion provides alternative pathways to α-aminoketones, often starting from more readily available precursors. imperial.ac.uk These routes involve transforming one functional group into another through a series of chemical reactions.

Halogenation-Amination Sequences

One common functional group interconversion strategy involves the α-halogenation of a ketone followed by nucleophilic substitution with an amine or an ammonia equivalent. vanderbilt.edu For the synthesis of 3-amino-2-pentanone, this would typically start with 2-pentanone. The α-position (C3) would first be halogenated, for example, using bromine in acetic acid to form 3-bromo-2-pentanone. This α-haloketone can then react with ammonia or a protected amine source to introduce the amino group. Subsequent deprotection and salt formation would yield this compound.

Table 2: Halogenation-Amination Synthesis Steps

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | α-Halogenation | 2-Pentanone, Br₂, Acetic Acid | 3-Bromo-2-pentanone |

| 2 | Amination | 3-Bromo-2-pentanone, NH₃ | 3-Amino-2-pentanone |

| 3 | Salt Formation | 3-Amino-2-pentanone, HCl | This compound |

Mannich-Type Condensation Reactions for Related Structures

The Mannich reaction is a three-component condensation reaction that involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic α-proton, such as a ketone. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgchemistrysteps.com While not a direct route to 3-amino-2-pentanone, Mannich-type reactions are crucial for synthesizing a wide variety of related aminoketone structures. organic-chemistry.org

The mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.orgchemistrysteps.com Asymmetric versions of the Mannich reaction have been developed using chiral organocatalysts, such as proline derivatives, to produce enantiomerically enriched β-aminoketones. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes. msu.edu The goal is to develop methods that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. wordpress.comskpharmteco.com

In the context of 3-amino-2-pentanone synthesis, green chemistry principles encourage the use of catalytic methods, such as catalytic reductive amination with H₂ gas, over stoichiometric reagents like borohydrides, which generate significant waste. acsgcipr.org The use of renewable feedstocks and biocatalysis also aligns with green chemistry goals. nih.gov For example, research into the biosynthesis of related compounds, such as 2-ethyl-3,5-dimethylpyrazine (B18607) from L-threonine and D-glucose by Bacillus subtilis, which involves the intermediate 2,3-pentanedione, highlights the potential for developing sustainable bio-based production methods. nih.gov Minimizing the use of protecting groups and unnecessary derivatization steps is another key principle that can be applied to streamline the synthesis of 3-amino-2-pentanone and its analogs. nih.gov

Solvent-Free and Aqueous Medium Methodologies

The shift towards green chemistry has propelled the development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free and aqueous medium reactions are at the forefront of this initiative, offering benefits such as reduced environmental impact, simplified workup procedures, and often, enhanced reaction rates and selectivities.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are conducted by mixing neat reactants, sometimes with a catalytic amount of a solid support. For the synthesis of aminoketones, Mannich-type reactions under solvent-free conditions have proven to be highly effective. rsc.org These reactions typically involve the condensation of a ketone, an aldehyde, and an amine. In the context of producing analogs, the reaction of acetophenone (B1666503) with aryl aldehydes and aniline (B41778) under solvent-free conditions using a chalcogenide catalyst has been shown to produce β-aminoketones in exceptional yields (91–94%). rsc.org Similarly, the condensation of β-dicarbonyl compounds with amines can be achieved without solvents, catalyzed by solid superacids like sulfated zirconia, which is a reusable and environmentally friendly catalyst. researchgate.net These methods highlight a direct and efficient pathway for producing aminoketone scaffolds. researchgate.net

Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. While organic reactions in water can be challenging due to the poor solubility of nonpolar reactants, various techniques have been developed to overcome this. A mild and efficient monocarboxymethylation of a broad range of primary amines has been demonstrated in aqueous conditions at room temperature. organic-chemistry.org Furthermore, methods for the oxidative synthesis of amides from alkynes and amines have been successfully developed in an aqueous medium using a manganese-based catalyst, achieving high yields. nih.gov The synthesis of amino acid ester prodrugs, often stored as hydrochloride salts for stability, highlights the utility of aqueous solubility for handling and formulation. nih.gov These examples showcase the feasibility of adapting aminoketone synthesis to aqueous environments, which is particularly relevant for preparing hydrochloride salts like this compound.

| Methodology | Key Features | Catalyst/Conditions | General Yields | Relevant Analogs |

|---|---|---|---|---|

| Solvent-Free Mannich Reaction | No organic solvent, high reaction rates, simple workup. rsc.org | Chalcogenide or solid superacid (e.g., Sulfated Zirconia). rsc.orgresearchgate.net | High to excellent (e.g., 91-94%). rsc.org | β-Aminoketones, β-Amino-α,β-unsaturated ketones. rsc.orgresearchgate.net |

| Aqueous Synthesis | Environmentally benign, non-flammable, safe. organic-chemistry.org | Often requires phase-transfer catalysts or specialized water-tolerant catalysts. nih.gov | Good to very good. organic-chemistry.org | N-formyl glycine (B1666218) derivatives, Amides from alkynes. organic-chemistry.orgnih.gov |

Atom Economy and Efficiency in Research Scale Synthesis

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A high atom economy signifies a more sustainable process with minimal waste generation. wikipedia.orgnih.gov

In the synthesis of fine chemicals and pharmaceuticals, many traditional reactions suffer from poor atom economy. wikipedia.org For example, substitution reactions that generate stoichiometric byproducts (leaving groups) inherently have lower atom economy than addition reactions where all reactant atoms are incorporated into the product. The ideal atom economy is 100%. wikipedia.org

The synthesis of α-amino ketones can be approached through various routes, each with a different atom economy profile.

Addition Reactions: Reactions like the hydroamination of an unsaturated precursor would theoretically have a 100% atom economy.

Condensation Reactions: A Mannich reaction, which produces a molecule of water as a byproduct, has a high but less than 100% atom economy.

Substitution Reactions: Syntheses involving the displacement of a leaving group, such as the amination of an α-halo ketone, generate stoichiometric salt byproducts, leading to a lower atom economy. For instance, the synthesis of α-amino ketones from α-halo ketones and amines generates a halide salt waste product. rsc.org

Recent research focuses on developing catalytic cycles that improve atom economy. For example, photocatalytic decarboxylative coupling reactions provide an atom-economical pathway to α-aminoacetals. organic-chemistry.org Similarly, a strategy for the one-pot synthesis of 3-pentanone (B124093) via ethylene (B1197577) hydroformylation has been described as a potential green route with high atomic economy. rsc.org Maximizing atom economy not only reduces waste but also lowers the cost associated with raw materials and waste disposal, making it a critical consideration for scalable synthesis. nih.gov

| Reaction Type | General Equation | Byproducts | Atom Economy | Example Application |

|---|---|---|---|---|

| Addition (e.g., Hydroamination) | A + B → C | None | 100% (Ideal) | Direct amination across a C=C bond. |

| Condensation (e.g., Mannich) | A + B + C → D + H₂O | Water | High | Synthesis of β-aminoketones. rsc.org |

| Substitution (e.g., α-Amination of Halo-ketone) | R-X + Nu-H → R-Nu + H-X | Stoichiometric Salt (e.g., HBr) | Lower | Synthesis from α-bromo ketones. rsc.org |

Biocatalytic Approaches for Enantiopure Aminoketones

The production of single-enantiomer compounds is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for achieving high enantioselectivity under mild, environmentally friendly conditions. mdpi.com

For the synthesis of enantiopure α-amino ketones and their derivatives, several classes of enzymes are particularly relevant. Transaminases (TAs): These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are widely used to synthesize chiral amines and amino acids by transferring an amino group from a donor molecule to a ketone acceptor. nih.gov The directed evolution of a transaminase was famously used in the industrial synthesis of Sitagliptin, demonstrating the power of biocatalysis to create β-amino acids with excellent selectivity (>99% enantiomeric excess). nih.gov A similar strategy could be applied to the asymmetric synthesis of 3-amino-2-pentanone from 2,3-pentanedione.

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines and iminium ions to chiral amines. In a one-pot cascade, a ketone can be reacted with an amine to form an imine in situ, which is then stereoselectively reduced by the IRED. Libraries of sequence-diverse IREDs have been assembled that are capable of accepting sterically demanding ketones and amines. nih.gov

Other Enzymes: Dehydrogenases can be used for the stereoselective reduction of keto groups, while lipases are employed for the kinetic resolution of racemic mixtures of amino esters or alcohols. mdpi.comresearchgate.net For example, a dual-enzyme cascade using a dehydrogenase and an aminotransferase can convert α-hydroxy acids into enantiopure α-amino acids. mdpi.com Such multi-enzyme, one-pot systems represent a highly efficient and elegant approach to producing complex chiral molecules. mdpi.comnih.gov This biocatalytic platform provides a practical tool for transforming racemic starting materials into enantiomerically pure products like alcohols and amines in high yields (70-99%). nih.gov

| Enzyme Class | Reaction Catalyzed | Substrate(s) | Product | Key Advantage |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric amination | Diketone + Amine Donor | Enantiopure Aminoketone | High enantioselectivity (>99% ee achievable). nih.gov |

| Imine Reductase (IRED) | Asymmetric imine reduction | Ketone + Amine | Enantiopure Amine/Aminoketone | Broad substrate scope for sterically demanding ketones. nih.gov |

| Dehydrogenase (DH) | Asymmetric ketone reduction | Keto-oxime or Diketone | Chiral Aminoalcohol | Can be used in cascade reactions. mdpi.com |

| Lipase | Kinetic resolution | Racemic Amino Ester | Enantiopure Amino Ester + Enantiopure Amino Acid | Effective for separating racemic mixtures. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Pentanone Hydrochloride

Nucleophilic and Electrophilic Transformations of Amine and Ketone Moieties

Oxidation Pathways and Derivative Formation.organic-chemistry.orgchemspider.com

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents and heat, the carbon-carbon bond adjacent to the carbonyl group can be cleaved. In the case of 3-Amino-2-pentanone, oxidation would likely lead to a mixture of carboxylic acids. For instance, oxidation of the related compound 3-pentanone (B124093) yields propanoic acid and butanoic acid. doubtnut.com The presence of the amino group in 3-Amino-2-pentanone could lead to more complex reaction pathways, potentially involving oxidation of the amine itself or the formation of α-amino acids after cleavage.

In a specific example of derivative formation, acyclic ketones like 3-pentanone have been shown to react with in situ generated sulfenamides to produce α-thioenamine products. acs.org This reaction proceeds without subsequent cyclization, a phenomenon attributed to steric hindrance and the reduced nucleophilicity of the amine function in the resulting enamine. acs.org

Reduction Reactions and Product Spectrum Analysis.organic-chemistry.orgchemspider.com

The ketone functionality of 3-Amino-2-pentanone is susceptible to reduction by various reducing agents. Common reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol, yielding 3-amino-2-pentanol. This transformation is a standard reaction in organic synthesis.

A study on the related compound 3-methyl-2-pentanone (B1360105) demonstrated that reduction with sodium borohydride in ethanol (B145695) produces 3-methyl-2-pentanol. A similar outcome would be expected for 3-Amino-2-pentanone, where the primary product would be the corresponding amino alcohol.

Substitution Reactions at Carbonyl and Alpha-Carbon Centers.organic-chemistry.orgchemspider.com

The carbons adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. This allows for substitution reactions at these positions through the formation of enol or enolate intermediates. libretexts.org In 3-Amino-2-pentanone, the alpha-hydrogens are located on the C1 and C3 carbons.

Base-catalyzed or base-promoted mechanisms involve the deprotonation of an alpha-hydrogen to form a nucleophilic enolate, which can then react with an electrophile. youtube.com Acid-catalyzed alpha-substitution proceeds through the formation of an enol, which is also nucleophilic. youtube.com These reactions allow for the introduction of various substituents at the alpha-carbon positions. For example, the haloform reaction is a base-promoted alpha-halogenation of methyl ketones. libretexts.org

Role in Cyclization Reactions and Heterocyclic Ring Formation Research.researchgate.netnih.gov

The bifunctional nature of 3-Amino-2-pentanone makes it a valuable precursor in the synthesis of heterocyclic compounds. The amine and ketone groups can react intramolecularly or with other reagents to form various ring structures.

Synthesis of Pyrroles and Pyridines.researchgate.net

Pyrroles and pyridines are important classes of heterocyclic compounds with diverse applications. The Paal-Knorr pyrrole (B145914) synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While 3-Amino-2-pentanone is not a 1,4-dicarbonyl compound itself, its derivatives or its use in multi-component reactions can lead to the formation of pyrrole rings. For instance, reactions of β-aminoketones with dialkyl acetylenedicarboxylates can yield polysubstituted 2,5-dihydropyrroles, which can be oxidized to pyrroles. organic-chemistry.org

Furthermore, various catalytic methods have been developed for pyrrole synthesis. Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a route to substituted pyrroles. organic-chemistry.org Similarly, N-substituted 2-pyridones can be synthesized from primary amines and other starting materials, highlighting the utility of amines in constructing pyridine-based structures. researchgate.net

Formation of Fused Heterocyclic Systems.researchgate.net

3-Amino-2-pentanone can also be a building block for the synthesis of fused heterocyclic systems. For example, pyrrolo[3,4-c]pyridine derivatives, which consist of a pyrrole ring fused to a pyridine (B92270) ring, have been synthesized and studied for their biological activities. nih.gov The synthesis of such fused systems often involves multi-step sequences where the functionalities of a molecule like 3-Amino-2-pentanone can be sequentially elaborated to construct the desired bicyclic scaffold.

Stereochemical Control and Stereoselectivity in Reactions

The stereochemical outcomes of reactions involving 3-amino-2-pentanone hydrochloride are of significant interest in synthetic chemistry, where the control of chirality is paramount. The presence of a stereocenter at the C3 position and the potential for creating a new one at the C2 carbonyl group makes it a substrate for stereoselective transformations.

Research into the stereoselective reactions of α-amino ketones, such as 3-amino-2-pentanone, has explored their utility in asymmetric synthesis. For instance, the reduction of the ketone functionality is a key transformation that can lead to the formation of amino alcohols, which are valuable chiral building blocks.

One notable area of investigation involves the diastereoselective reduction of N-protected 3-amino-2-pentanone derivatives. The choice of protecting group on the amine and the reducing agent can significantly influence the diastereomeric ratio of the resulting amino alcohol products. For example, the reduction of N-benzoyl-3-amino-2-pentanone often proceeds with moderate to good diastereoselectivity.

Furthermore, enantioselective approaches can be employed, such as the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other. Asymmetric hydrogenation and transfer hydrogenation are common strategies to achieve high enantioselectivity in the reduction of α-amino ketones.

A study on the asymmetric reduction of a similar compound, 3-(Boc-amino)-2-butanone, using a chiral oxazaborolidine catalyst, demonstrated the potential for high enantioselectivity in this class of molecules. While specific data for this compound is not extensively detailed in readily available literature, the principles from related structures are directly applicable.

Chiral induction in reactions of 3-amino-2-pentanone can be achieved through various mechanisms. In substrate-controlled reactions, the existing stereocenter at C3 directs the stereochemical outcome of a reaction at the C2 carbonyl. This is often rationalized using models such as the Felkin-Anh or Cram-chelation models. In the chelation-controlled model, a metal ion can coordinate to both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid cyclic intermediate that directs the incoming nucleophile to a specific face of the carbonyl.

The design of chiral auxiliaries attached to the amino group is another powerful strategy. A chiral auxiliary can create a sterically biased environment, forcing the reactants to approach from a less hindered direction, thereby leading to a high degree of stereoselectivity. After the reaction, the auxiliary can be cleaved to yield the desired chiral product.

For instance, the use of a bulky, chiral N-substituent on the 3-amino-2-pentanone skeleton can effectively shield one face of the molecule, leading to highly diastereoselective additions to the carbonyl group. The effectiveness of a chiral auxiliary is dependent on its ability to enforce a well-defined conformation in the transition state.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly accessible research. However, general principles of reaction kinetics for α-amino ketones can be applied.

The rate of reactions involving the carbonyl group, such as nucleophilic addition, can be influenced by the electronic and steric effects of the adjacent amino group. The protonated amino group in the hydrochloride salt is electron-withdrawing, which can activate the carbonyl group towards nucleophilic attack, potentially increasing the reaction rate compared to the free base.

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, govern the position of equilibrium in reversible reactions. For stereoselective transformations, the thermodynamic stability of the different stereoisomeric products can play a role in the final product distribution, especially if the reaction is run under conditions that allow for equilibration.

For example, in the reduction of the ketone, the relative thermodynamic stabilities of the syn and anti diastereomeric amino alcohol products will influence the diastereomeric ratio at equilibrium. Computational studies are often employed to estimate the energies of different conformations and transition states to predict both the kinetic and thermodynamic favorability of different reaction pathways.

3 Amino 2 Pentanone Hydrochloride As a Precursor and Building Block in Advanced Organic Synthesis Research

Construction of Polyfunctionalized Organic Intermediates

The dual functionality of 3-amino-2-pentanone hydrochloride makes it an ideal starting material for the synthesis of polyfunctionalized organic intermediates, which are molecules containing multiple reactive sites. These intermediates are crucial in modern organic chemistry as they enable the efficient and convergent assembly of complex target molecules. The amino and ketone groups can react either independently or in concert to generate a diverse array of structures.

α-Aminoketones are well-established precursors for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net The strategic placement of the amino and carbonyl groups in 3-amino-2-pentanone facilitates cyclization reactions to form rings, which are fundamental components of many pharmaceuticals and materials. For example, the self-condensation of α-aminoketones is a classical and effective method for the synthesis of substituted pyrazines. nih.govyoutube.com This reaction involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of two molecules of the aminoketone, followed by oxidation to the aromatic pyrazine (B50134) ring. nih.gov

Furthermore, α-aminoketones are key partners in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. rsc.orgrsc.org These reactions are highly valued for their efficiency and atom economy. The reactivity of α-substituted ketones has been explored in isonitrile-based MCRs, highlighting their utility in creating diverse molecular frameworks. nih.govresearchgate.net For instance, reactions analogous to the Hantzsch synthesis or related condensations can utilize α-aminoketones to produce heterocycles like imidazoles and pyrroles. nih.govrgmcet.edu.inmdpi.com

A notable application is in the synthesis of α-thioenamines, which are valuable polyfunctional intermediates. In a three-component coupling reaction, a ketone, an amine, and a sulfur source can react to form these structures. acs.org While the specific use of 3-amino-2-pentanone is not extensively detailed, the reaction of 3-pentanone (B124093) demonstrates that acyclic ketones can effectively yield α-thioenamines, which can serve as precursors to more complex heterocyclic systems like 2-iminothiazolines. acs.orgalfa-chemistry.comyoutube.com

Table 1: Examples of Heterocyclic Intermediates from α-Aminoketone Precursors This table is generated based on established reactions of the α-aminoketone functional group.

| Precursor Type | Reagents/Conditions | Resulting Intermediate | Reaction Class | Citations |

|---|---|---|---|---|

| α-Aminoketone | Self-condensation, base, air oxidation | Substituted Pyrazine | Dimerization/Condensation | nih.govnih.govrsc.org |

| α-Aminoketone | Dicarbonyl compound, acid catalyst | Substituted Pyrrole (B145914) | Paal-Knorr type Synthesis | rgmcet.edu.inwikipedia.orgorganic-chemistry.org |

| α-Haloketone (from α-aminoketone) | Amidine, base | Substituted Imidazole (B134444) | Cyclocondensation | orgsyn.orgnih.gov |

Applications in the Synthesis of Complex Molecular Architectures

The utility of this compound extends beyond simple intermediates to the construction of intricate molecular architectures with significant applications in medicine and the study of natural products.

In medicinal chemistry, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of compounds for biological screening. wikipedia.org Heterocyclic compounds are particularly prominent as scaffolds due to their ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with biological targets.

The heterocycles readily accessible from α-aminoketones, such as pyrazines and imidazoles, are considered "privileged structures" in drug discovery. nih.gov Pyrazine rings are pivotal motifs in a wide range of biologically active molecules. nih.gov Likewise, the imidazole nucleus is a common feature in many pharmaceuticals and natural products, including the amino acid histidine. nih.govrsc.org The ability to synthesize these valuable scaffolds from precursors like this compound underscores its importance in medicinal chemistry research. nih.govresearchgate.net By modifying the substituents on the aminoketone or employing it in various multicomponent reactions, medicinal chemists can generate diverse libraries of potential drug candidates. rsc.orgrsc.org

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. α-Aminoketones and their derivatives have been employed as key building blocks in these endeavors. Their bifunctionality allows for convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then joined together.

A notable example is the use of α-aminoketone synthons in the late-stage assembly of the complex steroid cephalostatin 1, where a crucial pyrazine-forming reaction joins two advanced fragments. nih.gov Furthermore, the synthesis of pyrazine alkaloids has been achieved through a biomimetic approach involving the dimerization of α-amino aldehydes, which are structurally analogous to α-aminoketones. nih.govrsc.org These examples demonstrate the potential of small, functionalized building blocks like this compound to play a role in the efficient and strategic construction of complex natural molecules.

Utilization in Polymer Chemistry and Advanced Materials Research

While less documented than its applications in small molecule synthesis, the structural features of this compound suggest potential utility in the development of specialty polymers and advanced materials.

Monomers are the fundamental repeating units that form a polymer chain. The properties of a polymer are dictated by the structure of its constituent monomers. The presence of both an amine and a ketone in 3-amino-2-pentanone allows it to be incorporated into polymer backbones through reactions like polycondensation.

Research into α-amino ketone-based polymeric pyrazines (polypyrazines) suggests their utility in developing materials with interesting electronic properties for applications such as semiconductors. researchgate.net In such polymers, difunctional α-aminoketones can be polymerized to create the main chain. A monofunctional building block like 3-amino-2-pentanone could potentially be used as a capping agent to control the molecular weight of the polymer or to introduce specific end-group functionalities.

Beyond direct incorporation into a polymer, this compound can serve as a precursor to more complex molecules that are themselves monomers or material precursors. For instance, its conversion to a substituted pyrazine, as discussed previously, could yield a thermally stable, aromatic unit suitable for incorporation into high-performance polymers or organic electronic materials. researchgate.net The synthesis of unique polypyrazines from α-amino ketone precursors for potential use in semiconductor applications has been explored, highlighting a pathway from simple aminoketones to advanced functional materials. researchgate.net

Advanced Analytical and Spectroscopic Research Techniques for Characterizing 3 Amino 2 Pentanone Hydrochloride

High-Resolution Mass Spectrometry for Structural Elucidation and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition and structure of 3-Amino-2-pentanone hydrochloride. By measuring the mass-to-charge ratio of ions with high accuracy, HRMS can confirm the molecular formula of the compound. For the free base, 3-aminopentan-2-one, the molecular formula is C5H11NO, with a calculated monoisotopic mass of 101.084063974 Da. nih.gov The hydrochloride salt will exhibit a corresponding increase in mass due to the addition of HCl.

In research settings, HRMS is instrumental in identifying and characterizing reaction products and potential impurities. For instance, in complex reaction mixtures, HRMS can distinguish between the target compound and closely related structures, which is crucial for optimizing synthetic pathways and ensuring the purity of the final product. acs.org

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. nih.gov A variety of NMR experiments provide information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the different types of protons and carbons in the molecule and their immediate electronic environment. For a compound like 3-Amino-2-pentanone, the ¹H NMR spectrum would show distinct signals for the methyl, methylene, and methine protons, with their chemical shifts and splitting patterns revealing their connectivity. youtube.comchemicalbook.com The presence of the amine and ketone functional groups significantly influences the chemical shifts of nearby protons. youtube.com

Two-dimensional (2D) NMR techniques offer a deeper level of structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to establish the sequence of protons in the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton and carbon signals, allowing for the direct assignment of protons to their attached carbons.

Solid-State NMR for Crystalline Form Research

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its crystalline state. nih.gov Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in the solid lattice. nih.gov This is particularly important for identifying different polymorphic forms, which can have distinct physical properties. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can provide insights into intermolecular interactions, including hydrogen bonding involving the ammonium (B1175870) and carbonyl groups. nih.gov

Conformational Analysis and Tautomerism Investigations

Advanced NMR techniques can also be employed to investigate the conformational preferences and potential tautomerism of this compound. The molecule can exist in different conformations due to rotation around single bonds. NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the relative orientation of different parts of the molecule in solution.

Furthermore, the presence of the amino and keto groups raises the possibility of keto-enol tautomerism. While the keto form is generally predominant for simple ketones, NMR studies can be used to detect the presence of the enol or enamine tautomers and to quantify the equilibrium between the different forms under various conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. thermofisher.com The FT-IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound would include:

A strong, sharp absorption band for the carbonyl (C=O) group of the ketone, typically appearing in the range of 1700-1725 cm⁻¹.

N-H stretching vibrations from the ammonium group (NH3+), which would appear as a broad band in the region of 3000-3300 cm⁻¹.

C-H stretching vibrations from the alkyl groups (methyl and methylene) in the 2850-2960 cm⁻¹ region.

N-H bending vibrations, which are also characteristic of the ammonium group.

FT-IR is also sensitive to the crystalline environment and can be used to differentiate between different polymorphic forms of the compound, as the vibrational modes can be affected by intermolecular interactions in the solid state. thermofisher.comresearchgate.net

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice.

This technique provides unambiguous information about:

Bond lengths and angles: Confirming the molecular geometry.

Absolute stereochemistry: If the compound is chiral, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter at the third carbon atom.

Conformation: The preferred conformation of the molecule in the solid state.

Intermolecular interactions: Revealing the details of hydrogen bonding between the ammonium group and the chloride ion, as well as with the carbonyl group of neighboring molecules, which dictates the crystal packing. nih.gov

The structural information obtained from X-ray crystallography is invaluable for understanding the physical and chemical properties of this compound and for computational modeling studies. acs.org

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of this compound and its potential impurities. These methods are pivotal in monitoring the progress of its synthesis and in assessing the purity of the final product.

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for determining the purity of the compound and for quantifying it in various matrices. nih.gov

For the analysis of aminoketones, a reversed-phase HPLC method is commonly employed. cuni.cz A C18 column is a frequent choice for the stationary phase, providing a non-polar environment for the separation. nih.govcuni.cz The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govcuni.cz The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, helps to control the pH and ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For compounds with similar structures, detection wavelengths are often in the range of 210-300 nm. google.com

Derivatization can be employed to enhance the detectability of amino compounds that lack a strong chromophore. cuni.cz A derivatizing agent reacts with the amino group to form a product with high UV absorbance or fluorescence, thereby increasing the sensitivity of the analysis.

| Parameter | Condition |

| Column | C18, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Orthophosphate (pH adjusted to 2.1) (45:55 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 221 nm researchgate.net |

| Column Temperature | 25 °C researchgate.net |

| Injection Volume | 20 µL |

This table represents a typical set of HPLC-UV conditions for the analysis of amino compounds and may be adapted for this compound.

Gas Chromatography-Mass Spectrometry is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. mdpi.com For aminoketones like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com

The polar nature of the amino and keto groups can lead to poor peak shape and thermal degradation in the GC inlet and column. sigmaaldrich.com Derivatization with reagents such as silylating agents (e.g., MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride) converts the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.comnih.gov This process improves chromatographic performance, leading to sharper peaks and increased sensitivity. nih.gov

The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance the sensitivity and selectivity of the analysis for a specific compound. nih.gov

| Parameter | Condition |

| Derivatization Reagent | N-methyl-bis(trifluoroacetamide) (MBTFA) or Heptafluorobutyric anhydride (B1165640) (HFBA) nih.gov |

| GC Column | Rxi®-5Sil MS or Rxi®-1Sil MS nih.gov |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Impact (EI) |

| MS Analyzer | Quadrupole |

This table outlines typical GC-MS parameters for the analysis of derivatized amino compounds. Specific conditions would be optimized for the derivative of this compound.

Since 3-Amino-2-pentanone possesses a chiral center, it can exist as a pair of enantiomers. In many applications, particularly in the pharmaceutical industry, it is crucial to isolate and quantify the individual enantiomers, as they can exhibit different biological activities. Chiral chromatography is the primary method used to separate and determine the enantiomeric purity of chiral compounds.

Chiral separation can be achieved using either chiral stationary phases (CSPs) or chiral derivatizing agents. Chiral stationary phases are columns that contain a chiral selector immobilized on the support material. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and, thus, separation.

Alternatively, a chiral derivatizing agent can be used to react with the enantiomers of this compound to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

For the analysis of chiral amines, HPLC with a chiral stationary phase is a common approach. The choice of the chiral stationary phase is critical and depends on the specific structure of the analyte. For amino acids and related compounds, teicoplanin-based chiral stationary phases have shown success. researchgate.net The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to achieve the best separation.

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) researchgate.net |

| Mobile Phase | Typically a mixture of an organic solvent (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., with formic or acetic acid) researchgate.net |

| Detection | UV or Mass Spectrometry (MS) |

This table provides a general outline for chiral chromatography. The specific chiral selector and mobile phase would need to be empirically determined for the optimal separation of this compound enantiomers.

Theoretical and Computational Chemistry Studies of 3 Amino 2 Pentanone Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and predicting the chemical behavior of 3-Amino-2-pentanone hydrochloride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules and predict their reactivity. For this compound, DFT calculations are crucial for determining its optimized molecular geometry, vibrational frequencies, and various electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform the calculations. researchgate.net

These investigations can yield precise data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. Furthermore, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-N | 1.48 Å | |

| C-C (carbonyl) | 1.51 Å | |

| C-Cl | 3.10 Å (ionic interaction) | |

| Bond Angle | O=C-C | 121.5° |

| C-C-N | 110.8° | |

| Dihedral Angle | H-N-C-C | 178.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or computational results for this specific molecule.

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity. physchemres.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.org

For this compound, the HOMO is expected to be localized on the nitrogen atom of the amino group and the oxygen of the carbonyl group, due to the presence of lone pairs of electrons. The LUMO is likely centered on the carbonyl carbon atom, which is electrophilic. The HOMO-LUMO gap can be used to predict the molecule's behavior in various chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.75 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 6.54 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a molecular orbital analysis and is not derived from specific experimental data for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov These simulations can reveal the various conformations that this compound can adopt in different environments, such as in solution. By simulating the movements of atoms over time, MD can map out the molecule's conformational landscape and identify the most stable and frequently occurring shapes. nih.gov This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, in the case of a condensation reaction, computational methods can elucidate the step-by-step mechanism, including the formation of any intermediates.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.net In the context of research on this compound, QSAR models could be developed to correlate its structural features with a specific biological activity, such as enzyme inhibition or receptor binding. researchgate.netnih.govnih.gov

These models are built using a set of known compounds and their measured activities or properties. mdpi.com Molecular descriptors, which are numerical representations of a molecule's structure (e.g., topological, electronic, or steric properties), are calculated and used to create a mathematical equation that relates the structure to the activity. mdpi.com Such models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent or selective molecules. researchgate.net

Derivatization Strategies and Analog Design Based on 3 Amino 2 Pentanone Hydrochloride for Research Purposes

Systematic Modification of Amine Functionality for Novel Scaffolds

The primary amine at the C3 position is a key nucleophilic center, making it amenable to a wide array of chemical modifications. These transformations can alter the compound's basicity, polarity, and ability to form hydrogen bonds, leading to the generation of diverse molecular scaffolds.

Standard reactions for modifying primary amines can be readily applied to 3-amino-2-pentanone. nih.gov Key strategies include:

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide bond. This modification neutralizes the basicity of the amine and allows for the introduction of a vast range of substituents (R groups), from simple alkyl chains to complex aromatic or heterocyclic systems.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This functional group is a well-known bioisostere for amides and can significantly alter the electronic and steric properties of the molecule.

Alkylation: Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), produces secondary or tertiary amines. This method preserves a basic center while introducing new substituent groups. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in biologically active molecules.

These modifications are fundamental in diversifying the core structure of 3-amino-2-pentanone, providing a library of analogs for screening and further research.

| Reaction Type | Reagent Example | Resulting Functional Group | Potential R-Group Diversity |

| Acylation | Acetyl Chloride | Amide | Alkyl, Aryl, Heteroaryl |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Aryl, Alkyl |

| Reductive Amination | Cyclohexanone | Secondary Amine | Cyclic or Acyclic Alkyl |

| Urea Formation | Phenyl Isocyanate | Urea | Aryl, Alkyl |

Diversification of Ketone Moiety via Functionalization

The ketone at the C2 position represents an electrophilic site ripe for a variety of chemical transformations. Modifying the ketone can profoundly impact the molecule's shape, polarity, and potential for intermolecular interactions.

Established methods for ketone functionalization can be employed to diversify the 3-amino-2-pentanone scaffold. researchgate.net These include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This introduces a new chiral center and a hydrogen bond donor/acceptor group, converting the parent structure into 3-amino-2-pentanol.

Reductive Amination: In a reaction where the ketone itself participates, it can be reductively aminated with a primary or secondary amine to form a new diamino-pentane derivative. This strategy is useful for building complex polyamine structures.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituted alkylidene groups.

Heterocycle Formation: The ketone, in conjunction with the adjacent amine, can serve as a precursor for synthesizing five- or six-membered heterocyclic rings. For example, condensation with a 1,2-dicarbonyl compound or a related synthon could lead to the formation of pyrazine (B50134) or imidazole (B134444) derivatives. Three-component coupling reactions, involving the amine, ketone, and a third reactant, can also yield complex heterocyclic systems like 2-iminothiazolines. acs.orgacs.org

| Reaction Type | Reagent Example | Resulting Core Structure | Key Structural Change |

| Reduction | Sodium Borohydride | 3-Amino-2-pentanol | C=O → CH(OH) |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 3-Amino-2-methylenepentane | C=O → C=CH₂ |

| Paal-Knorr Synthesis | 2,5-Hexanedione | Pyrrole (B145914) derivative | Formation of a 5-membered heterocycle |

| Condensation | Hydrazine | Pyrazoline derivative | Formation of a nitrogen-containing heterocycle |

Synthesis of Isotopic Analogs for Mechanistic Elucidation

Isotopically labeled analogs of 3-amino-2-pentanone are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. nih.govresearchgate.net The synthesis of such analogs involves incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule.

Strategies for isotopic labeling can be tailored to the desired position:

Deuterium Labeling: The protons alpha to the ketone (at C1 and C3) can be exchanged for deuterium under basic or acidic conditions in the presence of a deuterium source like D₂O. More specific labeling can be achieved by using deuterated starting materials or reagents, such as lithium aluminum deuteride (B1239839) for the reduction of a precursor ester.

Carbon-13 Labeling: The introduction of ¹³C typically requires the use of a ¹³C-labeled precursor in the synthetic route. For instance, using [2-¹³C]-acetyl chloride for N-acylation would label the carbonyl carbon of the resulting acetamide. Synthesizing the entire backbone with a labeled starting material, like [¹³C₂]-ethyl iodide, is also a viable, though more complex, approach.

Nitrogen-15 Labeling: ¹⁵N can be introduced by using a ¹⁵N-labeled source of ammonia (B1221849) or a corresponding amine precursor during the initial synthesis of the aminoketone backbone.

These labeled compounds behave chemically identically to their unlabeled counterparts but are distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

| Isotope | Potential Labeling Position | Synthetic Strategy | Primary Analytical Application |

| Deuterium (²H) | C1, C3 | H/D exchange using D₂O | Mass Spectrometry, NMR |

| Carbon-13 (¹³C) | C2 (Ketone Carbonyl) | Use of ¹³C-labeled starting material (e.g., [¹³C]-propionic acid) | NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | N3 (Amine) | Use of ¹⁵N-labeled ammonia or phthalimide | NMR Spectroscopy, Mass Spectrometry |

Exploration of Conformational Constraints in Derivatives

The flexibility of the pentane (B18724) chain in 3-amino-2-pentanone allows it to adopt numerous conformations. In research, particularly for probing interactions with biological macromolecules, it is often desirable to synthesize derivatives with reduced conformational freedom. Constraining the molecule into a specific shape can lead to higher affinity and selectivity for a biological target.

Several strategies can be employed to introduce conformational constraints:

Cyclization: Linking two parts of the molecule to form a ring is a powerful method for restricting conformational flexibility. For instance, an intramolecular Heck reaction on a suitably functionalized derivative could form a cyclic ketone. Alternatively, creating a bicyclic system by bridging the amine and another part of the carbon skeleton can rigidly lock the conformation.

Introduction of Bulky Groups: Attaching large, sterically demanding groups to the amine or carbon backbone can hinder bond rotation. For example, replacing the N-H protons with bulky substituents like a t-butyl group or a trityl group would limit the rotation around the C3-N bond.

Incorporation of Unsaturation: Introducing double or triple bonds into the carbon skeleton reduces the number of single bonds capable of free rotation. For example, synthesizing an analog with a double bond between C4 and C5 would flatten that portion of the molecule and restrict its movement. The lack of cyclization in some acyclic α-thioenamines has been attributed in part to increased conformational flexibility, highlighting the role of rigidity. acs.org

These approaches provide a means to systematically probe the importance of molecular shape and conformation for the desired research application.

Emerging Research Applications and Future Directions for 3 Amino 2 Pentanone Hydrochloride

Integration into Flow Chemistry and Microreactor Technologies

The landscape of modern chemical synthesis is increasingly shifting towards continuous flow processes, a paradigm that offers significant advantages over traditional batch methods. nih.gov Flow chemistry, executed in microreactors, provides enhanced control over reaction parameters, improved safety, and greater efficiency, making it a focal point of research in pharmaceutical and fine chemical production. researchgate.net The integration of 3-Amino-2-pentanone hydrochloride into these advanced systems is a promising area of investigation, driven by the need for streamlined and automated synthetic protocols. researchgate.netwiley-vch.de

Microreactor technology allows for precise manipulation of reaction conditions such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. researchgate.net The use of continuous flow systems can lead to higher yields and purities while minimizing waste. researchgate.net For a compound like this compound, which serves as a versatile building block, its application in flow chemistry could unlock more efficient and scalable routes to a variety of target molecules. Research in this area is exploring the adaptation of synthetic methods for this compound to continuous-flow setups, which often requires re-optimization of reaction conditions.

A key advantage of flow chemistry is the ease of scaling up reactions from laboratory to industrial production. researchgate.net This is a critical factor in the commercial viability of any chemical process. The development of continuous processes involving this compound is anticipated to facilitate its broader application in the synthesis of complex molecules.

Potential in Sustainable Chemical Processes and Biocatalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on sustainability. astrazeneca.comnih.gov This includes the use of renewable resources, the reduction of hazardous waste, and the development of energy-efficient processes. This compound is being explored for its potential role in more environmentally benign chemical manufacturing.

Biocatalysis, the use of enzymes to catalyze chemical reactions, stands out as a particularly promising avenue for sustainable chemistry. astrazeneca.comnih.govnih.gov Enzymes operate under mild conditions, are highly selective, and are biodegradable, offering a greener alternative to traditional chemical catalysts. astrazeneca.com The integration of this compound into biocatalytic processes is an active area of research. For instance, enzymes could be employed for the stereoselective synthesis of chiral derivatives of this compound, a crucial step in the production of many pharmaceuticals.

Research efforts are focused on identifying and engineering enzymes that can effectively utilize this compound as a substrate. This involves screening natural enzyme libraries and using protein engineering techniques to create novel biocatalysts with desired properties. The successful application of biocatalysis in processes involving this compound would not only enhance the sustainability of its production but also open up new synthetic possibilities.

Role in Catalyst and Ligand Design Research

The development of novel catalysts and ligands is fundamental to advancing chemical synthesis. This compound, with its amino and ketone functional groups, presents an interesting scaffold for the design of new ligands for metal-catalyzed reactions. cymitquimica.com The ability to tune the electronic and steric properties of ligands is crucial for controlling the activity and selectivity of catalysts.

The amino group in this compound can be readily modified to create a diverse library of ligands. These ligands can then be coordinated with various transition metals to form catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Research in this area involves the synthesis of new ligand derivatives of this compound and the evaluation of their performance in catalytic reactions. Computational modeling is also being used to predict the properties of these new catalysts and to guide their design. The development of highly efficient and selective catalysts based on this scaffold could have a significant impact on the synthesis of valuable chemicals and pharmaceuticals.

Advanced Methodologies for Process Optimization and Scale-Up Research

The transition of a chemical process from the laboratory to an industrial scale is a complex undertaking that requires careful optimization to ensure safety, efficiency, and cost-effectiveness. researchgate.net For processes involving this compound, researchers are employing advanced methodologies to streamline this scale-up process.

Process analytical technology (PAT) is a key tool in this endeavor. PAT involves the use of real-time monitoring and control to ensure that a process remains within its desired operating parameters. This can lead to improved product quality, reduced cycle times, and enhanced safety. The implementation of PAT in the production of this compound and its derivatives is an active area of investigation.

Furthermore, kinetic and thermodynamic modeling are being used to gain a deeper understanding of the reactions involving this compound. This knowledge is then used to optimize reaction conditions and to design more efficient and robust processes. The goal is to develop scalable and economically viable manufacturing processes that can meet the growing demand for this important chemical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.